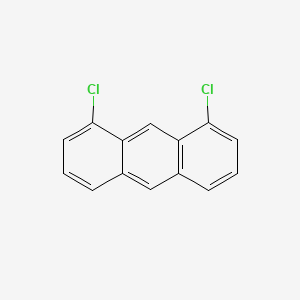
1,8-Dichloroanthracene
Vue d'ensemble
Description
1,8-Dichloroanthracene is a chemical compound with the molecular formula C14H8Cl2 . It is used in the preparation of anthraquinones, which have antitumor activities . It serves as a primary and secondary intermediate .
Synthesis Analysis
The synthesis of this compound involves the Diels–Alder reaction of diene this compound 2, with various dienophiles . The steric effect of dienophile substituents were more favorable toward the anti-isomer formation .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 8 hydrogen atoms, and 2 chlorine atoms . Its average mass is 247.119 Da and its monoisotopic mass is 246.000305 Da .Chemical Reactions Analysis
The Diels-Alder reaction between this compound and acrolein has been studied . The reaction favors the formation of the anti product .Physical And Chemical Properties Analysis
This compound has a melting point of 155 °C and a predicted boiling point of 401.3±18.0 °C . Its predicted density is 1.361±0.06 g/cm3 .Applications De Recherche Scientifique
Building Blocks for Rigid Organic Frameworks
- Improved access to 1,8-dichloro-10-(ethynyl)anthracene has been reported, demonstrating its utility in constructing rigid linkers between two 1,8-dichloroanthracene units. This is achieved through a reaction involving 1,8-dichloroanthren-10(9H)-one and ethynylmagnesium bromide, yielding 65%. The linked 1,8-dichloroanthracen-10-yl derivatives synthesized include a variety of linkers, showcasing the versatility of this approach in creating organic frameworks (Lamm et al., 2018).
Syntheses and Structures of Trimethylelement-Substituted Derivatives
- 1,8-Dichloroanthracenes with EMe3 substituents at the 10-position (E = Si, Ge, Sn) have been synthesized through salt elimination reactions. This study also delved into their molecular structures, NMR spectroscopy, and mass spectrometry, contributing to the understanding of molecular deformations and inherent molecular properties of these compounds (Lamm et al., 2014).
Complexation with Cyclopentadienyliron
- The reaction of this compound with ferrocene and AlCl3-Al leads to the formation of compounds like η6-(1,8-dichloro-9,10-dihydroantracene)FeCp, indicating a reduction in the central ring of this compound. This study provides insights into the behavior of this compound in complexation reactions and its configurational analysis (Benites, Fronczek, & Maverick, 1996).
Photochemistry of α,ω-Bis-Linked Derivatives
- The synthesis of 1,8-dichlorinated anthracene derivatives, linked with –Me2Si– and –Me2Si–(CH2)n–SiMe2– units, and their behavior under UV light-induced photo reactions have been explored. This research contributes to the understanding of the photochemistry of linked bisanthracenes (Niermeier et al., 2018).
Regiochemical Control in Triptycene Formation
- The study of reactions between 1,8‐dichloroanthracenes with substituents in position 10 and ortho‐chloroaryne has revealed the dependence of syn/anti ratio on these substituents. This research aids in understanding the impact of substituents on the formation of triptycene structures (Lamm et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1,8-dichloroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIUYXOOOGQGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

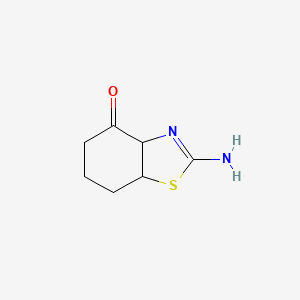
![2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B3240460.png)
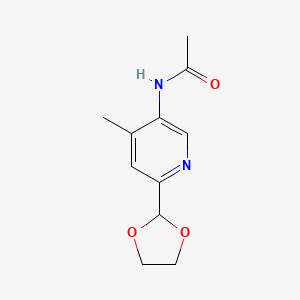


![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)

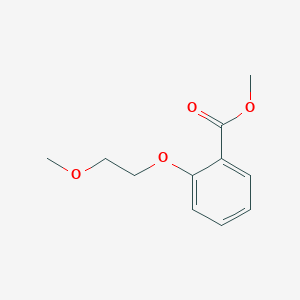
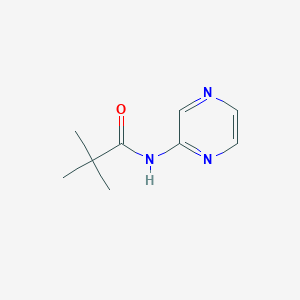
![7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3240525.png)

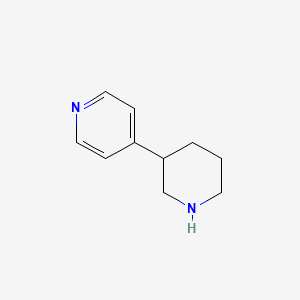
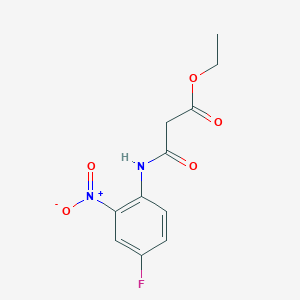
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)